molecular formula C22H20Cl2N4OS B10861564 DPTN dihydrochloride

DPTN dihydrochloride

カタログ番号: B10861564
分子量: 459.4 g/mol
InChIキー: GTWKWBXTCBUKTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DPTN dihydrochloride (CAS: 325767-87-1) is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in modulating physiological processes such as inflammation, cancer progression, and neuroprotection. Its molecular formula is C22H20Cl2N4OS, with a molecular weight of 459.39 g/mol. Structurally, it features a pyridinecarboxamide backbone, a thiazolyl ring, and dimethylphenyl substituents, which contribute to its high receptor-binding affinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C22H20Cl2N4OS

分子量

459.4 g/mol

IUPAC名

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H

InChIキー

GTWKWBXTCBUKTR-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl

製品の起源

United States

準備方法

Reaction Mechanism

  • Substrate Preparation :

    • 4-Pyridinyl glyoxal (α-ketoaldehyde) is halogenated to form α-bromo-4-pyridinyl glyoxal.

    • 3,5-Dimethylphenyl thiourea is prepared via reaction of 3,5-dimethylphenyl isothiocyanate with ammonia.

  • Cyclocondensation :
    The α-bromo-4-pyridinyl glyoxal reacts with 3,5-dimethylphenyl thiourea in ethanol under reflux (78–80°C, 12–18 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Equation :

C6H3(CH3)2NHCSNH2+BrC(O)C5H4NThiazole intermediate+HBr\text{C}6\text{H}3(\text{CH}3)2\text{NHCSNH}2 + \text{BrC(O)C}5\text{H}_4\text{N} \rightarrow \text{Thiazole intermediate} + \text{HBr}

Optimization Insights

  • Catalyst : Palladium-rhodium alloy membranes (90% Pd, 10% Rh) enhance hydrogenation efficiency in precursor synthesis (e.g., 2,4-diaminophenol dihydrochloride in Patent US4323708A).

  • Solvent : Ethanol ensures solubility of intermediates and facilitates byproduct removal via filtration.

Amide Bond Formation

The thiazole-2-amine intermediate undergoes amidation with nicotinoyl chloride to yield DPTN free base.

Procedure

  • Activation : Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl<sub>2</sub>) in dry dichloromethane (DCM).

  • Coupling : Thiazole-2-amine (1 eq) reacts with nicotinoyl chloride (1.2 eq) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) as a base (0–5°C, 4 hours).

Equation :

Thiazole-NH2+C5H4NCOClEt3NDPTN free base+HCl\text{Thiazole-NH}2 + \text{C}5\text{H}4\text{NCOCl} \xrightarrow{\text{Et}3\text{N}} \text{DPTN free base} + \text{HCl}

Yield and Purity

  • Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexanes).

  • Purity : >98% confirmed via HPLC (C18 column, acetonitrile/water).

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt to enhance solubility and stability.

Salt Precipitation

  • Acid Treatment : DPTN free base is dissolved in anhydrous isopropanol, and HCl gas is bubbled through the solution until pH ≤ 2.0.

  • Crystallization : The mixture is cooled to 0–5°C, inducing precipitation. Crystals are filtered, washed with cold isopropanol, and dried under vacuum.

Equation :

DPTN+2HClDPTN\cdotp2HCl\text{DPTN} + 2\text{HCl} \rightarrow \text{DPTN·2HCl}

Recrystallization

  • Solvent System : Methanol/acetone (1:3 v/v) removes residual impurities.

  • Final Purity : ≥98.5% (H-NMR, HPLC).

Process Optimization and Scaling

Catalytic Hydrogenation

Patent US4323708A highlights the role of Pd-Rh catalysts in hydrogenation steps, achieving 92% yield for dihydrochloride intermediates. For DPTN, analogous conditions (H<sub>2</sub> at 60 atm, 140°C) reduce reaction times by 50% compared to atmospheric pressure.

Green Chemistry Considerations

  • Solvent Recycling : Isopropanol and DMF are recovered via distillation (>90% efficiency).

  • Waste Reduction : HBr byproducts from thiazole synthesis are neutralized with NaOH to NaBr, minimizing environmental impact.

Analytical Characterization

Table 2. Key Physicochemical Properties of this compound

PropertyValueMethodReference
Molecular Weight459.39 g/molMass spectrometry
Solubility5 mg/mL in DMSOUSP dissolution
Melting Point235–238°C (dec.)Differential scanning calorimetry
Purity≥98.5%HPLC

Challenges and Solutions

  • Impurity Control :

    • Residual Pd (<10 ppm) is removed via activated charcoal treatment.

    • Byproducts (e.g., unreacted thiourea) are eliminated via recrystallization.

  • Scale-Up :

    • Continuous flow reactors improve thiazole cyclization consistency (PATENT CN103265439A).

    • Cryogenic HCl gas handling prevents equipment corrosion .

化学反応の分析

科学研究への応用

DPTN塩酸塩は、科学研究で幅広い用途があります。

科学的研究の応用

DPTN dihydrochloride has a wide range of applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

    MRS1523: 類似の結合親和性を持つ別の選択的A3アデノシン受容体アンタゴニストですが、選択性プロファイルが異なります。

    MRS1191: DPTN塩酸塩と比較して、A3アデノシン受容体アンタゴニストとして効力が低くなります。

    MRS1220: 強力なヒトA3アデノシン受容体アンタゴニストですが、マウスおよびラットモデルでは効果が低くなります。

独自性

DPTN塩酸塩は、ヒト、マウス、ラットなど、さまざまな種において、その高い効力と選択性によって際立っています。 これは、種間の違いが結果の解釈を複雑にすることが多い翻訳研究において、貴重なツールになります.

類似化合物との比較

Comparison with Similar Adenosine Receptor Modulators

Selectivity and Potency Profiles

The table below compares this compound with other adenosine receptor-targeting compounds, emphasizing receptor subtype selectivity, potency, and applications:

Compound Target Receptor Ki Values (nM) Selectivity Primary Application
This compound A3AR Human: 1.65; Mouse: 9.61; Rat: 8.53 >100-fold selectivity for A3AR Research on A3AR-mediated diseases
MRS 1754 A2BAR Human A2B: 2.0; A1/A3: >10,000 High selectivity for A2B over A1/A3 Studying A2B roles in asthma, diabetes
5'-N-Ethylcarboxamidoadenosine (NECA) Pan-adenosine receptors A1: 14; A2A: 20; A3: 25 Non-selective agonist General adenosine receptor activation
Key Findings:

DPTN vs. MRS 1754 :

  • DPTN targets A3AR with species-specific potency, whereas MRS 1754 selectively inhibits A2BAR. The latter’s negligible affinity for A1/A3 (<1% of DPTN’s A3AR potency) makes it unsuitable for A3AR-focused studies.
  • DPTN’s cross-species efficacy (human, mouse, rat) supports translational research.

DPTN vs. NECA: NECA is a non-selective agonist with similar affinity for all adenosine receptors, limiting its utility in subtype-specific studies. DPTN’s antagonism and selectivity enable precise modulation of A3AR pathways in conditions like cancer and ischemia.

Structural and Functional Advantages

  • This compound : The dihydrochloride salt enhances solubility for in vivo applications, while its thiazolyl and pyridine groups optimize receptor binding.
  • MRS 1754 : Features a xanthine derivative structure, common in A2BAR antagonists, but lacks cross-reactivity with A3AR.

生物活性

DPTN dihydrochloride, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions related to pain, ischemia, and inflammation.

DPTN exhibits high affinity for the A3 adenosine receptor with reported Ki values ranging from 0.36 to 1.65 nM for human A3AR and 1.6 to 8.53 nM for rat A3AR . The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can significantly influence its binding affinity and selectivity towards different adenosine receptors.

Table 1: Binding Affinities of DPTN

Receptor TypeKi Value (nM)
Human A3AR0.36 - 1.65
Rat A3AR1.6 - 8.53

DPTN functions primarily as an antagonist at the A3 adenosine receptor, which is implicated in various physiological processes including immune response modulation and regulation of inflammation . By blocking this receptor, DPTN may help alleviate conditions exacerbated by excessive adenosine signaling.

Biological Effects

Research indicates that DPTN can reduce intrapulmonary pressure when used in conjunction with corticosteroids like dexamethasone, suggesting potential therapeutic benefits in respiratory conditions . Furthermore, its ability to cross the blood-brain barrier in animal models opens avenues for investigating its effects on central nervous system disorders.

Example Case Study: Inflammation Reduction

A study evaluating the anti-inflammatory effects of DPTN demonstrated significant reductions in inflammatory markers in a rat model of lung inflammation when administered alongside dexamethasone. This highlights its potential role as an adjunct therapy in managing inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing radiolabeled derivatives of DPTN for imaging studies, which could further elucidate its pharmacokinetics and receptor binding dynamics across different species . The development of high-affinity radioligands based on DPTN has been particularly promising for non-invasive imaging techniques.

Table 2: Radioligand Characteristics

RadioligandKd Value (nM)Species
[^3H]MRS77990.55Human
[^3H]MRS77993.74Mouse
[^3H]MRS77992.80Rat

Q & A

Q. What is the primary mechanism of action of DPTN dihydrochloride in adenosine receptor studies, and how is its selectivity validated?

this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with species-specific binding affinities (Ki values: 1.65 nM for human, 9.61 nM for mouse, and 8.53 nM for rat A3AR) . To validate selectivity, researchers should perform competitive radioligand binding assays using labeled adenosine receptor ligands (e.g., [³H]-NECA for A3AR) and compare displacement curves across A1, A2A, and A2B receptor subtypes. Cross-reactivity can be ruled out by confirming negligible inhibition (>100 nM Ki) at non-target receptors. Dose-response studies in transfected cell lines (e.g., HEK293 expressing human A3AR) further validate specificity .

Q. What experimental protocols are recommended to determine the optimal concentration range for this compound in vitro?

Optimal concentrations are derived from dose-response curves using functional assays such as cAMP inhibition (for A3AR antagonism) or calcium mobilization. Start with a logarithmic concentration range (e.g., 0.1–1000 nM) and calculate IC50 values. For example, in A3AR-expressing cells, pre-incubate DPTN for 15–30 minutes before agonist challenge (e.g., Cl-IB-MECA). Include controls with selective A3AR agonists/antagonists (e.g., MRS1523) to confirm target engagement. Ensure purity >99% (via HPLC) to avoid off-target effects from impurities .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

Standardize assays using certified reference materials with documented purity (>99%) and lot-specific Certificates of Analysis (CoA). Perform quality control (QC) checks via mass spectrometry and NMR to confirm structural integrity. Pre-test each batch in a standardized binding assay (e.g., A3AR displacement) and normalize results to a reference batch. Report batch numbers and QC data in publications to enhance reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when administering this compound in vivo to study A3AR-mediated pathways?

Key factors include:

  • Species-specific pharmacokinetics : Adjust doses based on interspecies Ki differences (e.g., higher doses in mice due to lower A3AR affinity) .
  • Route of administration : Intraperitoneal (IP) or intravenous (IV) delivery ensures bioavailability; validate plasma concentrations via LC-MS/MS.
  • Off-target effects : Include control groups with A3AR knockout models or co-administer a selective A3AR agonist (e.g., IB-MECA) to confirm mechanism-specific effects.
  • Toxicity screening : Conduct acute toxicity studies (e.g., 14-day observation post-dose) to rule out non-specific organ damage .

Q. How can researchers reconcile discrepancies in reported Ki values for this compound across species?

Discrepancies arise from receptor homology differences (e.g., 85% sequence identity between human and rat A3AR) and assay conditions (e.g., GTPγS vs. cAMP assays). To address this:

  • Use species-specific receptor constructs in transfected cell lines.
  • Standardize assay buffers (e.g., Mg²⁺ concentration) and temperature (25°C vs. 37°C).
  • Validate findings with orthogonal methods (e.g., functional cAMP assays alongside binding studies) .

Q. What methodological approaches are recommended for studying synergistic effects between this compound and other adenosine receptor modulators?

  • Isobolographic analysis : Combine DPTN with A2A antagonists (e.g., SCH58261) at fixed ratios and calculate combination indices (CI <1 indicates synergy).
  • Pathway-specific assays : Measure downstream markers (e.g., phosphorylated ERK for A3AR signaling) in the presence of dual modulators.
  • In vivo synergy testing : Use tumor xenograft models (e.g., A3AR-overexpressing cancers) to assess combined efficacy versus monotherapy. Always include vehicle and single-agent controls .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。